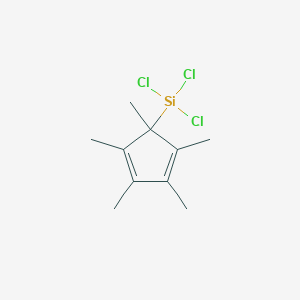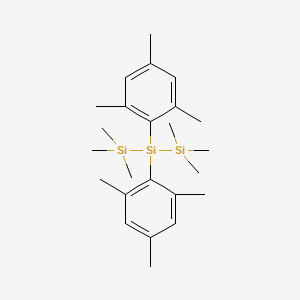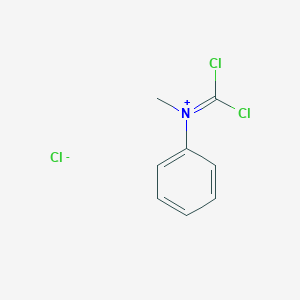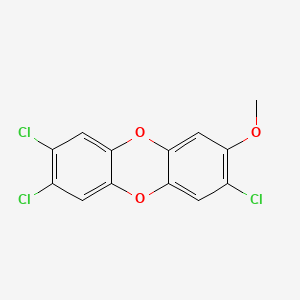
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is a polycyclic heterocyclic organic compound It is a derivative of dibenzo-1,4-dioxin, where the benzene rings are connected by a 1,4-dioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- typically involves the chlorination and methoxylation of dibenzo-1,4-dioxin. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and methoxylation agents like dimethyl sulfate or methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
化学反応の分析
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, oxidative stress, and other cellular responses.
類似化合物との比較
Similar Compounds
- Dibenzo-1,4-dioxin
- 2,3,7,8-Tetrachlorodibenzodioxin
- Polychlorinated dibenzodioxins
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and specific chlorination pattern differentiate it from other similar compounds, influencing its reactivity and interactions with biological systems.
特性
CAS番号 |
81381-85-3 |
|---|---|
分子式 |
C13H7Cl3O3 |
分子量 |
317.5 g/mol |
IUPAC名 |
2,3,7-trichloro-8-methoxydibenzo-p-dioxin |
InChI |
InChI=1S/C13H7Cl3O3/c1-17-9-5-13-12(4-8(9)16)18-10-2-6(14)7(15)3-11(10)19-13/h2-5H,1H3 |
InChIキー |
RCGFDZSHRKIZCR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



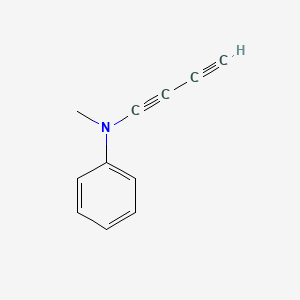
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
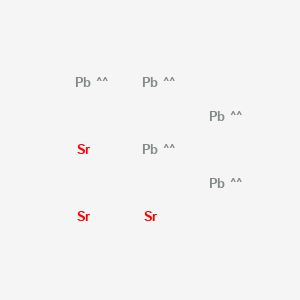
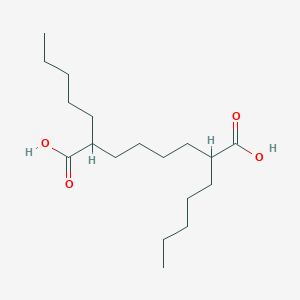
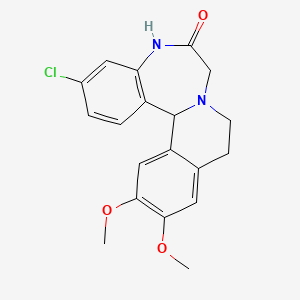
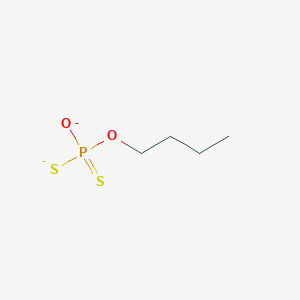

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
